Tea tree oil

Catalog No.
S3317948
CAS No.
68647-73-4
M.F
C28H60O4P2S4Zn
M. Wt
716.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tea tree oil

CAS Number

68647-73-4

Product Name

Tea tree oil

IUPAC Name

zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane

Molecular Formula

C28H60O4P2S4Zn

Molecular Weight

716.4 g/mol

InChI

InChI=1S/2C14H31O2PS2.Zn/c2*1-3-5-7-9-11-13-15-17(18,19)16-14-12-10-8-6-4-2;/h2*3-14H2,1-2H3,(H,18,19);/q;;+2/p-2

InChI Key

ZKAQFYDDTYGBBV-UHFFFAOYSA-L

SMILES

CCCCCCCOP(=S)(OCCCCCCC)[S-].CCCCCCCOP(=S)(OCCCCCCC)[S-].[Zn+2]

Solubility

Sparingly soluble in water
Solubility in 80% alcohol (w/w): 0.6 to 0.8 volumes; miscible in nonpolar solvents
Solubility: 1 vol in 2 vol of 85% ethanol

Synonyms

Melaleuca alternifolia Oil, Oil, Melaleuca alternifolia, Oil, Tea Tree, Tea Tree Oil

Canonical SMILES

CCCCCCCOP(=S)(OCCCCCCC)[S-].CCCCCCCOP(=S)(OCCCCCCC)[S-].[Zn+2]

Antibacterial Properties

Tea tree oil has been extensively studied for its antibacterial properties. The oil's main component, terpinen-4-ol, is believed to be responsible for its antimicrobial activity. Studies have shown that tea tree oil can be effective against a wide range of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The mechanism of action is thought to involve the disruption of bacterial cell membranes, leading to cell death .

Antifungal Properties

Tea tree oil has also been shown to possess antifungal properties. Studies have demonstrated its effectiveness against various fungal strains, including Candida albicans, which is a common cause of fungal infections . It is believed that tea tree oil disrupts the fungal cell wall and membrane, leading to fungal death .

Anti-inflammatory Properties

In addition to its antimicrobial and antifungal properties, tea tree oil also exhibits anti-inflammatory effects. Studies have shown that it can reduce inflammation and swelling in various skin conditions . The exact mechanism of this anti-inflammatory activity is still being investigated, but it is thought to involve the inhibition of inflammatory mediators such as cytokines .

Research on Specific Conditions

While research on tea tree oil is ongoing, some promising results have been observed in specific conditions like:

  • Acne: Studies suggest that tea tree oil may be as effective as benzoyl peroxide, a common acne treatment, in reducing acne severity . However, more research is needed to confirm these findings.
  • Athlete's foot: Tea tree oil has shown promise in treating athlete's foot, a fungal infection of the feet . However, further research is needed to determine its optimal dosage and efficacy compared to standard treatments.

Physical Description

Liquid

Color/Form

Colorless to pale yellow, clear, mobile liquid

Density

0.8950-0.9050 at 15/15 °C

LogP

log Kow values for tea tree oil constituents range from 2.82 to 6.64

Odor

Earthy, spicy odor
Fresh terpene type odor with nutmeg associations and possibly with citrus or floral undertones

GHS Hazard Statements

Aggregated GHS information provided by 292 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (66.1%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (99.66%): Harmful if swallowed [Warning Acute toxicity, oral];
H304 (33.56%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (33.22%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (69.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (52.74%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H400 (53.42%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H411 (32.88%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

TTO is incorporated in topical formulations for the treatment of cutaneous infections. The concentrations of TTO found in commercially available products range from 2 to 5%. Terpinen-4-ol is the main antimicrobial compound, but other components, such as alpha-terpineol, also have similar antimicrobial activities.
Antibacterial; Antiseptic; Antispasmodic; Antiviral; Candidicide; Diaphoretic; Expectorant; Fungicide; Pediculicide, Rubefacient; Trichomonicide.
Melaleuca alternifolia oil has been used as medicinal by Australian Bundjabung Aborigines for several millennia for bruises, insect bites, and skin infections. European colonists soon recognized the therapeutic properties and began to distil oil from its leaves. Members of the crew of James Cook described at the end of the eighteenth century the use of the TTO. It was rediscovered in the 1920s as a topical antiseptic with more effective activity than phenol. /Traditional medicine/
TTO has germicidal properties and has been used as a local application in the treatment of furunculosis, tinea, paronychia, impetigo, trrush and stomatitis, and as inhalant in coryza.
In veterinary practice it has been used in the treatment of mange and eczema and in sores and skin diseases of parasitic origin. /Veterinary medicine/
TTO has been used for its bactericidal and fungicidal properties as a disinfectant component in several medicinal combination products with non-herbal ingredients authorised in UK since before 1970.
A cutaneous liquid containing TTO has been authorised in Denmark from 1993 to 2009 for disinfection in acne and in fungal infections on the foot. In Sweden a cutaneous liquid is marketed since 1988 and a oromucosal and cutaneous solution is registered in Hungary since 2004.
TTO has been used as an antiseptic for special and general dental surgery and in denture and mouth washes. It has also been indicated for a variety of skin conditions including bacterial and fungal infections of the skin such as acne, furunculosis, dermatophytosis (tinea pedis, tinea cruris, tinea barbae), pityriasis versicolor (tinea versicolor), parionychia, impetigo, empyema, dermatitis, eczema, psoriasis, skin rashes, impetigo contagiosa, pediculosis, ringworm, thrush, infected pustules, intertrigo and nail infections (caused by Candida albicans), parasitic skin diseases.
Many different foot problems have been treated by TTO including onychomycosis infections of toenails, bromidrosis, malodour, cracks, fissures, peeling, callused heels, inflammation of corns, calluses, bunions, hammertoes, post-operative wound healing. It has also been used for the treatment of infected, colonised, dirty wounds, diabetic gangrene and chronic leg ulcers, burns and wounds.
Throat, nasal and mouth conditions including acute nasopharyngitis, catarrh, thrush, stomatitis, tonsillitis, mouth ulcers, sore throat, coughs and colds, nasopharyngitis, sinus congestion, tonsillitis, pyorrhoea, gingivitis are traditional indications for use of TTO.
TTO has been used for vaginal infections and gynaecological conditions including vaginitis, cystitis and cervicitis , irrigation of bladder and urethra, symptomatic treatment of colitis and as an inhalant in coryza.
The essential oil had been used during the Second World War as a general antimicrobial agent and insect repellent, and provided in the first aid kits of serving Australian soldiers. The essential oil is nowadays used as a strong antimicrobial and antifungal agent in creams, soaps, toothpastes and other preparations and it has been used both externally and internally by both herbalists and aromatherapists.
In modern times, TTO is reputed to have several medicinal properties including antibacterial, antifungal, antiviral, anti-inflammatory and analgesic properties. For its antibacterial activity is today popular as a topical antimicrobial agent. It has been recommended in the treatment of many cutaneous conditions, including acne, eczema, furunculosis, onychomycosis and tinea. TTO enjoys remarkable popularity as a topical antimicrobial agent and, although it is marketed mainly for its well-documented antibacterial, antifungal and antiviral properties, the oil also has anti-inflammatory, analgesic, insecticidal and antipruritic properties. Currently it is also incorporated as the principal antimicrobial or as a natural preservative in many pharmaceutical and cosmetic products intended for external use. TTO has a number of characteristics which suggest potential for its use in wound treatments or protectants against fly strike. It has documented insecticidal effects, which could be of use in the treatment of larvae in strikes, and repellent effects.
In Australia, it has also a long history of clinical use in the treatment of foot problems such as tinea pedis and toenail onychomycosis. Dermatologic studies have been conducted in the treatment of acne, dandruff, head lice, and recurrent herpes labialis, in which effects were found to be either similar or better than traditional treatment, and often with fewer side effects. A few published studies report the successful use of TTO in treating mucous membrane infections, including Trichomonas vaginalis, and against oral bacteria and oropharyngeal candidiasis.
In Denmark it has been authorised for disinfection in acne and in fungal infections on the foot (1993-2009). In Sweden TTO is used against itch at mild athlete's foot, for uncomplicated insect bites and for treatment of mild acne, in Hungary for treatment of skin infection, stomatitis, gingivitis, cut wounds, excoriation and acne.
EXPL THER Studies have been conducted with herpes simplex viruses being incubated with various concentrations of TTO, which were then using these treated viruses to infect cell mono-layers. After 4 days, the numbers of plaques formed by TTO-treated virus and untreated control virus were determined and compared. The concentration of TTO inhibiting 50% of plaque formation was 0.0009% for herpes simplex virus type 1 and 0.0008% for herpes simplex virus type 2, relative to controls. These studies also showed that at the higher concentration of 0.003%, TTO reduced herpes simplex virus-1 titres by 98.2% and HSV-2 titres by 93.0%. In addition, by applying TTO at different stages in the virus replicative cycle, TTO was shown to have the greatest effect on free virus (prior to infection of cells). Another study evaluated the activities of 12 essential oils, including TTO, for activity against herpes simplex virus -1 in Vero cells. Again, TTO was found to exert most of its antiviral activity on free virus, with 1% oil inhibiting plaque formation completely and 0.1% TTO reducing plaque formation by approximately 10%. Pre-treatment of the Vero cells prior to virus addition or post-treatment with 0.1% TTO after viral absorption did not significantly alter plaque formation.
EXPL THER TTO has an interesting antiviral activity against influenza A.PR.8 virus subtype H1N1 in Madin.Darby canine kidney (MDCK) cells. It has been found that TTO had an inhibitory effect on influenza virus replication at doses below the cytotoxic dose; terpinen-4-ol, terpinolene, and alpha-terpineol were the main active components. The mechanism of action of TTO and its active components against Influenza A/PR/8 virus subtype H1N1 was investigated in MDCK cells. The effect of TTO and its active components on different steps of the replicative cycle of influenza virus was studied by adding the test compounds at various times after infection. These experiments revealed that viral replication was significantly inhibited if TTO was added within 2 hr of infection, indicating an interference with an early step of the viral replicative cycle of influenza virus and suggesting that TTO could inhibit viral uncoating by an interference with acidification of intra-lysosomal compartment.
EXPL THER The potential anti-tumoral activity of TTO, distilled from M. alternifolia, was analysed against human melanoma M14 WT cells and their drug-resistant counterparts, M14 adriamicin-resistant cells. Both sensitive and resistant cells were grown in the presence of TTO at concentrations ranging from 0.005 to 0.03%. Both TTO and its main active component terpinen-4-ol were able to induce caspase-dependent apoptosis of melanoma cells and this effect was more evident in the resistant variant cell population. Freeze-fracturing and scanning electron microscopy analyses suggested that the effect of the crude oil and of the terpinen-4-ol was mediated by their interaction with plasma membrane and subsequent reorganization of membrane lipids. In conclusion, TTO and terpinen-4-ol were able to impair the growth of human M14 melanoma cells and appear to be more effective on their resistant variants, which express high levels of P-glycoprotein in the plasma membrane, overcoming resistance to caspase-dependent apoptosis exerted by P-glycoprotein-positive tumour cells.
EXPL THER Clearance of methicillin-resistant Staphylococcus aureus (MRSA) was also investigated /in/ ...a pilot randomised controlled trial on 30 hospital inpatients aged between 32 and 82 years. Fifteen patients were randomised to the TTO treatment group consisting of 4% TTO nasal ointment and 5% TTO body wash. Fifteen patients were randomised to the standard treatment group consisting of 2% mupirocin nasal ointment and triclosan body wash. The TTO treatment combination appeared to perform better than the standard treatment of mupirocin and triclosan although the difference was not statistically significant.
The aim of this study was to investigate the mechanism of action of tea tree oil and its components against Candida albicans, Candida glabrata and Saccharomyces cerevisiae. Yeast cells were treated with tea tree oil or components, at one or more concentrations, for up to 6 hr. During this time, alterations in permeability were assessed by measuring the leakage of 260 nm absorbing materials and by the uptake of Methylene Blue dye. Membrane fluidity was measured by 1,6-diphenyl-1,3,5-hexatriene fluorescence. The effects of tea tree oil on glucose-induced medium acidification were quantified by measuring the pH of cell suspensions in the presence of both tea tree oil and glucose. The treatment of C. albicans with tea tree oil and components at concentrations of between 0.25 and 1.0% (v/v) altered both permeability and membrane fluidity. Membrane fluidity was also increased when C. albicans was cultured for 24 hr with 0.016%-0.06% (v/v) tea tree oil, as compared with control cells. For all three organisms, glucose-induced acidification of the external medium was inhibited in a dose-dependent manner in the presence of 0.2%, 0.3% and 0.4% tea tree oil. Data from this study support the hypothesis that tea tree oil and components exert their antifungal actions by altering membrane properties and compromising membrane-associated functions.
The antimicrobial effect of alpha-bisabolol and tea tree oil alone and in combination against the halitosis-associated Gram-positive bacillus Solobacterium moorei was investigated. The inhibitory activity of alpha-bisabolol and tea tree oil against the reference strain S. moorei CCUG39336 and four clinical S. moorei isolates was investigated by a direct exposure test. Additionally, the ability of alpha-bisabolol to increase the sensitivity of S. moorei was tested by pretreating the bacteria with sublethal concentrations prior to the administration of tea tree oil. A dose-dependent killing was observed for the antimicrobial agents in a direct exposure test with the reference strain S. moorei CCUG39336. Concentrations of > or =0.5% tea tree oil caused decreases in viability of >5 log colony forming units/mL even after short incubation periods, while bacterial viability was less affected by alpha-bisabolol. The combination of 0.1% alpha-bisabolol plus 0.05% tea tree oil showed a synergistic effect on S. moorei strain CCUG39336 and on two of the four clinical S. moorei isolates tested. However, incubation of S. moorei with a sublethal concentration of 0.1% alpha-bisabolol for three days prior to the administration of 0.05% tea tree oil did not enhance the antibacterial effect of tea tree oil. Halitosis-associated bacterium S. moorei is susceptible to the antimicrobial agents tea tree oil and alpha-bisabolol, suggesting that these compounds might be beneficial in oral healthcare products.
Finding an effective treatment for acne that is well tolerated by the patients is a challenge. One study has suggested the efficacy of tea tree oil in treatment of the acne vulgaris. Aim of this study was to determine the efficacy of tea tree oil in mild to moderate acne vulgaris. This was a randomized double-blind clinical trial performed in 60 patients with mild to moderate acne vulgaris. They were randomly divided into two groups and were treated with tea tree oil gel (n=30) or placebo (n=30). They were followed every 15 days for a period of 45 days. Response to treatment was evaluated by the total acne lesions counting (TLC) and acne severity index (ASI). The data was analyzed statistically using t-test and by SPSS program.There were no significant differences regarding demographic characteristics between the two groups. There was a significant difference between tea tree oil gel and placebo in the improvement of the TLC and also regarding improvement of the ASI. In terms of TLC and ASI, tea tree oilgel was 3.55 times and 5.75 times more effective than placebo respectively. Side-effects with both groups were relatively similar and tolerable. Topical 5% tea tree oil is an effective treatment for mild to moderate acne vulgaris.
There are two components to the clinical efficacy of pediculicides: (i) efficacy against the crawling-stages (lousicidal efficacy); and (ii) efficacy against the eggs (ovicidal efficacy). Lousicidal efficacy and ovicidal efficacy are confounded in clinical trials. Here we report on a trial that was specially designed to rank the clinical ovicidal efficacy of pediculicides. Eggs were collected, pre-treatment and post-treatment, from subjects with different types of hair, different coloured hair and hair of different length. Subjects with at least 20 live eggs of Pediculus capitis (head lice) were randomised to one of three treatment-groups: a melaleuca oil(commonly called tea tree oil) and lavender oil pediculicide (TTO/LO); a eucalyptus oil and lemon tea tree oil pediculicide (EO/LTTO); or a "suffocation" pediculicide. Pre-treatment: 10 to 22 live eggs were taken from the head by cutting the single hair with the live egg attached, before the treatment (total of 1,062 eggs). Treatment: The subjects then received a single treatment of one of the three pediculicides, according to the manufacturers' instructions. Post-treatment: 10 to 41 treated live eggs were taken from the head by cutting the single hair with the egg attached (total of 1,183 eggs). Eggs were incubated for 14 days. The proportion of eggs that had hatched after 14 days in the pre-treatment group was compared with the proportion of eggs that hatched in the post-treatment group. The primary outcome measure was % ovicidal efficacy for each of the three pediculicides. 722 subjects were examined for the presence of eggs of head lice. 92 of these subjects were recruited and randomly assigned to: the "suffocation" pediculicide (n = 31); the melaleuca oil and lavender oil pediculicide (n = 31); and the eucalyptus oil and lemon tea tree oil pediculicide (n = 30 subjects). The group treated with eucalyptus oil and lemon tea tree oil had an ovicidal efficacy of 3.3% (SD 16%) whereas the group treated with melaleuca oil and lavender oil had an ovicidal efficacy of 44.4% (SD 23%) and the group treated with the "suffocation" pediculicide had an ovicidal efficacy of 68.3% (SD 38%). Ovicidal efficacy varied substantially among treatments, from 3.3% to 68.3%. The "suffocation" pediculicide and the melaleuca oil and lavender oil pediculicide (TTO/LO) were significantly more ovicidal than eucalyptus oil and lemon tea tree oil pediculicide (EO/LTTO) (P < 0.0001). Ranking: 1. "Suffocation" pediculicide (68.3% efficacy against eggs); 2. Melaleuca oil and lavender oil (44.4%) pediculicide; 3. Eucalyptus oil and lemon tea tree oil (3.3%) pediculicide. The "suffocation" pediculicide and TTO/LO are also highly efficacious against the crawling-stages. Thus, the "suffocation" pediculicide and TTO/LO should be recommended as first line treatments.
The aim of this study was to evaluate ... the antifungal efficacy of nanocapsules and nanoemulsions containing Melaleuca alternifolia essential oil (tea tree oil) in an onychomycosis model. The antifungal activity of nanostructured formulations was evaluated against Trichophyton rubrum in two different in vitro models of dermatophyte nail infection. First, nail powder was infected with T. rubrum in a 96-well plate and then treated with the formulations. After 7 and 14 days, cell viability was verified. The plate counts for the samples were 2.37, 1.45 and 1.0 log CFU/mL (emulsion, nanoemulsion containing tea tree oil and nanocapsules containing tea tree oil, respectively). A second model employed nails fragments which were infected with the microorganism and treated with the formulations. The diameter of fungal colony was measured. The areas obtained were 2.88 +/- 2.08 mm sq, 14.59 +/- 2.01 mm sq, 40.98 +/- 2.76 mm sq and 38.72 +/- 1.22 mm sq for the nanocapsules containing tea tree oil, nanoemulsion containing tea tree oil, emulsion and untreated nail, respectively. Nail infection models demonstrated the ability of the formulations to reduce T. rubrum growth, with the inclusion of oil in nanocapsules being most efficient. /tea tree oil nanocapsules/
Colonization of methicillin-resistant Staphylococcus aureus (MRSA) commonly leads to infection by the same strain. /The study/ examined the activity of lysostaphin, mupirocin, and tea tree oil against clinical MRSA (n = 98) isolates. MIC(50) (range) were as follows: lysostaphin, 0.125 mg/L (0.125-0.25); mupirocin, 0.5 mg/L (0.19-1024); tea tree oil, 1024 mg/L (512-2048). High- and low-level mupirocin resistance was noted in 9.2% of our MRSA isolates. Time kill results indicate MRSA activity at 24 hr was lysostaphin = gentamicin = vancomycin (P mupirocin > tea tree oil (P >or= .05). Checkerboard testing indicated a synergistic relationship between lysostaphin and mupirocin in combination with gentamicin. Antagonism was observed with the combination of vancomycin and tea tree oil; time kill studies confirmed this result. Decolonization options are limited and resistance to mupirocin exists. Lysostaphin and tea tree oil may offer additional therapeutic options for the decolonization of MRSA where current treatment alternatives are limited.
Localised dermatitis, for example unspecific eczema or skinfold pyoderma, is a very common diagnosis in dogs. Typical and impressive complaints are pruritus, erythema, erosion and oozing surface. With respect to the underlying disease dermatological treatment is indicated, usually based on antimicrobial and antipruriginous active substances, it can include transient glucocorticoids. An effective and safe alternative might be a phytotherapeutic topical preparation containing tea tree oil. Tea tree oil exerts both antimicrobial and antipruriginous effects. In an open multicenter study efficacy and safety of a standardized 10% tea tree oil cream applied thinly and twice daily for 4 weeks was tested in 53 dogs with chronic dermatitis, particularly non-specific eczema, allergic dermatitis, interdigital pyoderma, acral lick dermatitis and skinfold pyoderma. Analysis of efficacy assessed by investigating veterinarians showed a good or very good response to treatment for 82% of the dogs, significant at a 5% level (p = 0.05). At the end of the study a strong and significant reduction (p = 0.001) as well as disappearance of major symptoms were observed. Only two adverse events (local reactions) possibly related to tea tree oil occurred during therapy. Consequently the tested study medication (Bogaskin) can be considered an alternative for uncomplicated and localised dermatitis in dogs. Bogaskin might allow reduction of other pharmaceutical products, perhaps even replace standard therapy.
The search for innovative therapeutic approaches based on the use of new substances is gaining more interest in clinical oncology. In this in vitro study the potential anti-tumoral activity of tea tree oil, distilled from Melaleuca alternifolia, was analyzed against human melanoma M14 WT cells and their drug-resistant counterparts, M14 adriamicin-resistant cells. Both sensitive and resistant cells were grown in the presence of tea tree oil at concentrations ranging from 0.005 to 0.03%. Both the complex oil (tea tree oil) and its main active component terpinen-4-ol were able to induce caspase-dependent apoptosis of melanoma cells and this effect was more evident in the resistant variant cell population. Freeze-fracturing and scanning electron microscopy analyses suggested that the effect of the crude oil and of the terpinen-4-ol was mediated by their interaction with plasma membrane and subsequent reorganization of membrane lipids. In conclusion, tea tree oil and terpinen-4-ol are able to impair the growth of human M14 melanoma cells and appear to be more effective on their resistant variants, which express high levels of P-glycoprotein in the plasma membrane, overcoming resistance to caspase-dependent apoptosis exerted by P-glycoprotein-positive tumor cells.
Head lice infestation is an emerging social problem in undeveloped and developed countries. Because of louse resistance increasing, several long-used insecticidal compounds have lost their efficacy, and alternatives, such as essential oils, have been proposed to treat this parasitic infestation. The present study investigated the efficacy of two natural substances: tea tree (Melaleuca alternifolia) oil and nerolidol (3,7,11-trimethyl-1,6,10-dodecatrien-3-ol) against lice and its eggs. Products were used alone and in combination (ratio 1:1 and 1:2) from 8 % dilution. The in vitro effect of natural substances at different concentrations were evaluated against 69 head lice (adults and nymphs) and 187 louse eggs collected from school children in Chieti-Pescara (Central Italy) over a 6-month period. The lice mortality was evaluated for 24 hr by a stereo light microscope. The ovicidal activity was monitored by microscopic inspections for 15 days. Tea tree oil was more effective than nerolidol against head lice with 100 % mortality at 30 min and 1 % concentration. On the contrary, nerolidol expressed a more pronounced ovicidal activity inducing the failure of 50 % of the eggs to hatch at 1 % concentration after 4 days; the same effect was achieved by using a twice concentration of tea tree oil. The association of the two substances both in ratios 1:1 and 1:2 combined efficaciously their insecticidal and ovicidal effect; in particular, the ratio 1:2 (tea tree oil 0.5 % plus nerolidol 1 %) acted producing both the death of all head lice at 30 min and the abortive effect of louse eggs after 5 days. These results offer new potential application of natural compounds and display a promising scenario in the treatment of pediculosis resistant cases. The development of novel pediculicides containing essential oils could be, in fact, an important tool to control the parasitic infestation.
EXPL THER Tea tree oil may be effective for acne. One clinical trial compared a 5 percent tea tree oil gel to a 5 percent benzoyl peroxide product for the treatment of acne and found that the benzoyl peroxide worked slightly better but that the tea tree oil had fewer side effects.
EXPL THER Some smaller-scale clinical studies have had positive results for treating athlete's foot, nail fungus, dandruff, and acne...
EXPL THER A 2004 NCCAM-funded review examined the ability of tea tree oil to kill bacteria and found that in vitro (in a test tube) studies may provide some preliminary evidence for the use of tea tree oil as an adjunctive (additional) treatment for wounds involving difficult-to-treat bacterial infections such as methicillin-resistant Staphylococcus aureus (MRSA). However, large, well-designed clinical trials on tea tree oil are lacking, and it remains unclear whether tea tree oil is effective against these emerging resistant strains of bacteria in people.
EXPL THER ...this study ...present new data from experiments focused on the antitumor activity of tea tree oil (TTO), an essential oil distilled from Melaleuca alternifolia. TTO proved to be capable of inhibiting the growth of melanoma cells and of overcoming multidrug resistance (MDR), as we reported in our previous study. Moreover, the survival role of the MDR-marker P-glycoprotein appears to be involved in the mechanism of invasion of melanoma cells. The results reported herein indicate that TTO and its main active component, terpinen-4-ol, can also interfere with the migration and invasion processes of drug-sensitive and drug-resistant melanoma cells.
EXPL THER Psoriasis is a clinical skin disease that is characterized by erythematous scaling plaques and involves the extensor site of the extremities, the scalp and other surfaces of the skin. Tea tree oil (TTO) is considered an essential oil, obtained by steam distillation of the leaves and terminal branchlets of Melaleuca alternifolia. Notably,terpinen-4-ol, the major TTO constituent, has been found to have potent anti-inflammatory properties. It is suggested that terpinen-4-ol may be a novel potential agent against psoriasis. This article draws attention to the antipsoriatic effect of TTO and provides a theoretical molecular approach.
EXPL THER The antiviral effect of Australian tea tree oil (TTO) and eucalyptus oil (EUO) against herpes simplex virus was examined. Cytotoxicity of TTO and EUO was evaluated in a standard neutral red dye uptake assay. Toxicity of TTO and EUO was moderate for RC-37 cells and approached 50% (TC50) at concentrations of 0.006% and 0.03%, respectively. Antiviral activity of TTO and EUO against herpes simplex virus type 1 (HSV-1) and herpes simplex virus type 2 (HSV-2) was tested in vitro on RC-37 cells using a plaque reduction assay. The 50% inhibitory concentration (IC50) of TTO for herpes simplex virus plaque formation was 0.0009% and 0.0008% and the IC50 of EUO was determined at 0.009% and 0.008% for HSV-1 and HSV-2, respectively. Australian tea tree oil exhibited high levels of virucidal activity against HSV-1 and HSV-2 in viral suspension tests. At noncytotoxic concentrations of TTO plaque formation was reduced by 98.2% and 93.0% for HSV-1 and HSV-2, respectively. Noncytotoxic concentrations of EUO reduced virus titers by 57.9% for HSV-1 and 75.4% for HSV-2. Virus titers were reduced significantly with TTO, whereas EUO exhibited distinct but less antiviral activity. In order to determine the mode of antiviral action of both essential oils, either cells were pretreated before viral infection or viruses were incubated with TTO or EUO before infection, during adsorption or after penetration into the host cells. Plaque formation was clearly reduced, when herpes simplex virus was pretreated with the essential oils prior to adsorption. These results indicate that TTO and EUO affect the virus before or during adsorption, but not after penetration into the host cell. Thus TTO and EUO are capable to exert a direct antiviral effect on HSV. Although the active antiherpes components of Australian tea tree and eucalyptus oil are not yet known, their possible application as antiviral agents in recurrent herpes infection is promising.
EXPL THER Systemic toxicity coupled with long treatment regimes of approved topical chemotherapeutic agents such as imiquimod and 5-fluorouracil (5-FU) are limiting. There is now more focus on the potential use of topical terpene agents as skin cancer treatments. Here, we show for the first time that topical Melaleuca alternifolia (tea tree) oil (TTO), abundant in terpenes, has in vivo antitumour activity. Topical TTO formulations applied to immunocompetent tumour-bearing mice were assessed for antitumour efficacy by monitoring tumour growth and by histological analysis following treatment. Four, daily, topical treatments of 10% TTO/DMSO regressed subcutaneous AE17 mesotheliomas in mice for a period of 10 days and significantly retarded the growth of subcutaneous B16-F10 melanomas. The antitumour effect of topical 10% TTO/DMSO was accompanied by skin irritation similar to other topical chemotherapeutic agents, but unlike other approved topical agents, quickly and completely resolved. Furthermore, we show that topical 10% TTO/DMSO caused an influx of neutrophils and other immune effector cells in the treated area, with no evidence of systemic toxicity. TTO combined with an effective carrier significantly inhibited the growth of aggressive, subcutaneous, chemo-resistant tumours in immunocompetent mice. Taken together, these findings highlight the potential of topical TTO as an alternative topical antitumour treatment.
EXPL THER The aim of this study was to compare both the antimicrobial activity of terpinen-4-ol and tea tree oil (TTO) against clinical skin isolates of meticillin-resistant Staphylococcus aureus (MRSA) and coagulase-negative staphylococci (CoNS) and their toxicity against human fibroblast cells. Antimicrobial activity was compared by using broth microdilution and quantitative in vitro time-kill test methods. Terpinen-4-ol exhibited significantly greater bacteriostatic and bactericidal activity, as measured by minimum inhibitory and bactericidal concentrations, respectively, than TTO against both MRSA and CoNS isolates. Although not statistically significant, time-kill studies also clearly showed that terpinen-4-ol exhibited greater antimicrobial activity than TTO. Comparison of the toxicity of terpinen-4-ol and TTO against human fibroblasts revealed that neither agent, at the concentrations tested, were toxic over the 24-h test period. Terpinen-4-ol is a more potent antibacterial agent against MRSA and CoNS isolates than TTO with neither agent exhibiting toxicity to fibroblast cells at the concentrations tested. SIGNIFICANCE AND IMPACT OF THE STUDY: Terpinen-4-ol should be considered for inclusion as a single agent in products formulated for topical treatment of MRSA infection.
EXPL THER The purpose of this study was to examine the in vitro anticancer activity of Melaleuca alternifolia (tea tree) oil (TTO), and its major active terpene component, terpinen-4-ol, against two aggressive murine tumour cell lines, AE17 mesothelioma and B16 melanoma. Effects of TTO and terpinen-4-ol on the cellular viability of two tumour cell lines and fibroblast cells were assessed by MTT assay. Induction of apoptotic and necrotic cell death was visualised by fluorescent microscopy and quantified by flow cytometry. Tumour cell ultrastructural changes were examined by transmission electron microscopy and changes in cell cycle distribution were assessed by flow cytometry, with changes in cellular morphology monitored by video time lapse microscopy. TTO and terpinen-4-ol significantly inhibited the growth of two murine tumour cell lines in a dose- and time-dependent manner. Interestingly, cytotoxic doses of TTO and terpinen-4-ol were significantly less efficacious against non-tumour fibroblast cells. TTO and terpinen-4-ol induced necrotic cell death coupled with low level apoptotic cell death in both tumour cell lines. This primary necrosis was clarified by video time lapse microscopy and also by transmission electron microscopy which revealed ultrastructural features including cell and organelle swelling following treatment with TTO. In addition, both TTO and terpinen-4-ol induced their inhibitory effect by eliciting G1 cell cycle arrest. TTO and terpinen-4-ol had significant anti-proliferative activity against two tumour cell lines. Moreover, the identification of primary necrotic cell death and cell cycle arrest of the aggressive tumour cells highlights the potential anticancer activity of TTO and terpinen-4-ol.
EXPL THER This study was conducted to examine the anti-inflammatory activities of tea tree oil (TTO) in vivo. Mice were sensitized to a chemical hapten, trinitrochlorobenzene, on their ventral skin and 7 days later challenged (or re-exposed) on their dorsal skin with the same hapten. TTO applied 30 min before or up to 7 hr after to the same dorsal site as hapten challenge caused a significant reduction in skin swelling after 24 hr. TTO reduced edema but not the influx of inflammatory cells. This finding was supported by the inability of TTO to suppress TNFalpha-induced E-selectin expression by human umbilical vein endothelial cells. TTO did not suppress irritant- or ultraviolet B-induced edema. Topical TTO, specifically the TTO components, terpinen-4-ol and alpha-terpineol can regulate the edema associated with the efferent phase of a contact hypersensitivity response.
EXPL THER This clinical study assessed the effects of topically applied tea tree oil (TTO)-containing gel on dental plaque and chronic gingivitis. This was a double-blind, longitudinal, non-crossover study in 49 medically fit non-smokers (24 males and 25 females) aged 18-60 years with severe chronic gingivitis. Subjects were randomly assigned to three groups and given either TTO-gel (2.5 per cent), chlorhexidine (CHX) gel (0.2 per cent), or a placebo gel to apply with a toothbrush twice daily. Treatment effects were assessed using the Gingival Index (GI), Papillary Bleeding Index (PBI) and plaque staining score (PSS) at four and eight weeks. No adverse reactions to any of the gels were reported. The data were separated into subsets by tooth (anterior and posterior) and tooth surface (buccal and lingual). The TTO group had significant reduction in PBI and GI scores. However,,TTO did not reduce plaque scores, which tended to increase over the latter weeks of the study period. Although further studies are required, the anti-inflammatory properties of TTO-containing gel applied topically to inflamed gingival tissues may prove to be a useful non-toxic adjunct to chemotherapeutic periodontal therapy.
EXPL THER The aim of the study was to evaluate the efficacy of alcohol-based and alcohol-free melaleuca oral solution in patients with AIDS and fluconazole-refractory oropharyngeal candidiasis. We performed a prospective, single-center, open-label study in a university-based inner city HIV/AIDS clinic. The study included 27 patients with AIDS and oral candidiasis clinically refractory to fluconazole. Patients were randomized 1:1 to receive either alcohol-based or alcohol-free melaleuca oral solution four times daily for 2-4 weeks. Thirteen patients were enrolled into cohort 1, and 14 patients were enrolled into cohort 2. The main outcome measure was resolution of clinical lesions of oral candidiasis. Evaluations were performed at 2 and 4 weeks for clinical signs and symptoms of oral candidiasis and quantitative yeast cultures. All C. albicans isolates showed some degree of in vitro resistance to fluconazole. Overall, using a modified intent-to-treat analysis, 60% of patients demonstrated a clinical response to the melaleuca oral solution (7 patients cured and 8 patients clinically improved) at the 4-week evaluation. Both formulations of the melaleuca oral solution appear to be effective alternative regimens for patients with AIDS suffering from oropharyngeal candidiasis refractory to fluconazole.
EXPL THER The purpose of this study was to evaluate the relation between ocular discomfort and ocular Demodexinfestation, and therapeutic effects of tea tree oil (TTO) in Demodex blepharitis patients. Three hundred and thirty-five patients with ocular discomfort were evaluated for ocular Demodex infestation and subjective symptoms with ocular surface discomfort index (OSDI) score. Among them, Demodex-infested patients were randomized to receive either eyelid scrubbing with TTO (TTO group,106 patients) or without TTO (Control group, 54 patients) for 1 month. Demodex were found in 84% of patients with ocular discomfort. The number of Demodex was significantly correlated with age (P = 0.04) and OSDI score (P = 0.024). After eyelid scrub treatment, Demodex count was reduced from 4.0 +/- 2.5 to 3.2 +/- 2.3 in the TTO group (P = 0.004) and from 4.3 +/- 2.7 to 4.2 +/- 2.5 in the control group (P = 0.27). Also, OSDI score was reduced from 34.5 +/- 10.7 to 24.1 +/- 11.9 in the TTO group (P = 0.001) and from 35.3 +/- 11.6 to 27.5 +/- 12.8 in the control group (P = 0.04). In conclusion, Demodex number showed a significant positive correlation with age and subjective ocular discomfort. The tea tree oil eyelid scrub treatment is effective for eliminating ocular Demodex and improving subjective ocular symptoms.
EXPL THER The aim of this study was to seek additional data on the antimicrobial susceptibility of Staphylococcus spp. after habituation to low levels of the topical antimicrobial agent tea tree (Melaleuca alternifolia) oil. Meticillin-susceptible Staphylococcus aureus (MSSA), meticillin-resistant S. aureus (MRSA) and coagulase-negative staphylococci (CoNS) were habituated to 0.075% tea tree oil for 3 days. Subsequently, the susceptibility of five isolates each of MSSA, MRSA and CoNS to fusidic acid, mupirocin, chloramphenicol, linezolid and vancomycin was determined by Etest, and susceptibility to tea tree oil, terpinen-4-ol, carvacrol and triclosan was determined by agar dilution. Following habituation to 0.075% tea tree oil, antimicrobial MICs differed between control and habituated isolates on 33 occasions (out of a possible 150), with MICs being higher in habituated isolates on 22 occasions. Using clinical breakpoint criteria, one MSSA isolate changed susceptibility category from vancomycin-susceptible (MIC=2 ug/mL) to intermediate susceptibility (MIC=3 ug/mL) after habituation in one of two replicates. For the non-antibiotic antimicrobial agents, MICs of habituated and control isolates differed on 12 occasions (out of a possible 120); 10 occasions in MRSA and 2 occasions in MSSA. MICs were higher for habituated isolates on five occasions. However, all the differences were one serial dilution only and were not regarded as significant. Habituation to sublethal concentrations of tea tree oil led to minor changes in MICs of antimicrobial agents, only one of which may have been clinically relevant. There is no evidence to suggest that tea tree oil induces resistance to antimicrobial agents.
EXPL THER In vitro studies show that tea tree oil is capable of killing methicillin-resistant Staphylococcus aureus (MRSA) in a laboratory setting. This review of randomized controlled trials (RCTs) was undertaken to find out whether it is effective at eradicating MRSA colonization compared to standard mupirocin-based regimens in colonized patients. A wide range of databases and internet sources were searched to identify published and unpublished studies. Two RCTs were found that researched the effectiveness of tea tree oil preparations against MRSA. One small RCT (n = 30) showed a large but non-significant improvement at eradicating MRSA compared to traditional treatment, whereas a larger study (n = 224) demonstrated little difference in rates of eradication overall (41% for tea tree and 49% for mupirocin, p = 0.286). However, the larger study found that those with nasal colonization receiving a tea tree regimen were more likely to remain colonized with MRSA in the nose (absolute risk increase 31%, p<0.001). Currently there is insufficient evidence to support the routine use of tea tree oil in clinical practice for eradication of MRSA colonization.
EXPL THER (VET) Tea tree oil (TTO) from the Australian native plant Melaleuca alternifolia has wide ranging bio-active properties, including insecticidal and repellent activity against arthropods. Furthermore, composition of commercially available Australian TTO is specified under an International Organization for Standardization standard (ISO 4730), reducing the potential for variable effects often noted with botanical pesticides. The effect of TTO, meeting the ISO standard for terpinen-4-ol chemotype, was tested against sheep lice (Bovicola ovis Schrank) in a series of laboratory studies. Immersion of wool for 60s in formulations containing concentrations of 1% TTO and above caused 100% mortality of adult lice and eggs. Exposure to vapors from TTO, delivered as droplets in fumigation chambers and when applied to wool also caused high mortality in both lice and eggs. The main active component of TTO in the fumigant tests was terpinen-4-ol. Treated surface assays and tests with wool where the formulation was allowed to dry before exposure of lice indicated low persistence. These studies demonstrate that TTO is highly toxic to sheep lice and active at concentrations that suggest potential for the development of TTO-based ovine lousicides.
EXPL THER (VET)The in vivo pediculicidal effectiveness of 1% and 2% formulations of tea tree (Melaleuca alternifolia) oil (TTO) against sheep chewing lice (Bovicola ovis) was tested in two pen studies. Immersion dipping of sheep shorn two weeks before treatment in both 1% and 2% formulations reduced lice to non-detectable levels. No lice were found on any of the treated sheep despite careful inspection of at least 40 fleece partings per animal at 2, 6, 12 and 20 weeks after treatment. In the untreated sheep louse numbers increased from a mean (+/- SE) of 2.4 ( +/-0.7) per 10 cm fleece part at 2 weeks to 12.3 (+/- 4.2) per part at 20 weeks. Treatment of sheep with 6 months wool by jetting (high pressure spraying into the fleece) reduced louse numbers by 94% in comparison to controls at two weeks after treatment with both 1% and 2% TTO formulations. At 6 and 12 weeks after treatment reductions were 94% and 91% respectively with the 1% formulation and 78% and 84% respectively with the 2% formulation. TTO treatment also appeared to reduce wool damage in infested sheep. Laboratory studies indicated that tea tree oil 'stripped' from solution with a progressive reduction in concentration as well as volume as more wool was dipped, indicating that reinforcement of active ingredient would be required to maintain effectiveness when large numbers of sheep are treated. The results of these studies suggest significant potential for the development of ovine lousicides incorporating TTO.

Pharmacology

Tea Tree Oil is the essential oil extracted from the leaves of Melaleuca alternifolia. Tea tree oil is used for its antimicrobial properties.

MeSH Pharmacological Classification

Anti-Infective Agents, Local

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Impurities

For many years, 1,8-cineole was regarded as an undesirable constituent in TTO due to its reputation as a skin and mucous membrane irritant. However, other studies suggested that this component is not responsible for a large proportion of sensitivity reactions. Oxidation products are the likely allergens. Since oxidized TTO appears to be a more potent allergen than fresh TTO, human adverse reactions may be minimized by reducing exposure to aged, oxidized oil.

Other CAS

68649-42-3
68647-73-4

Associated Chemicals

Terpinen-4-ol; 562-74-3

Drug Warnings

For external use only with small children, diluted 1 to 2 drops tea tree oil to 1 tsp of another oil (almond, olive, etc.)
Must not be applied to allergic dermatosis (eczema) because it will make this conditions worse.
Not for internal use.
Allergy to tea tree oil or to colophonium.
For more Drug Warnings (Complete) data for Tea tree oil (10 total), please visit the HSDB record page.

Use Classification

Agrochemicals -> Fungicides

Methods of Manufacturing

About 2% essential oil can be obtained from the leaves of the Australian Tea Tree by extraction with lipophilic organic solvent or by steam distillation. According to the European Pharmacopoeia TTO is obtained by steam distillation from the foliage and terminal branchlets of Melaleuca alternifolia (Maiden and Betch) Cheel, M. linariifolia Smith, M. dissitiflora F. Mueller and/or other species of Melaleuca. It is a clear, mobile, colourless or pale yellow liquid with no visible trace of water and has a distinct pleasant odour like turpentine with a high content of terpenes (> 50 to 60%) and a specific weight of 0.89. It is almost insoluble in water, but mixes well with most organic solvents.
Essential oil distilled from the leaves and branchlets of Melaleuca alternifolia.

General Manufacturing Information

Petroleum lubricating oil and grease manufacturing
Transportation equipment manufacturing
Phosphorodithioic acid, O,O-di-C1-14-alkyl esters, zinc salts: ACTIVE
The oil contains 42.35% terpinen-4-ol, 20.65% gamma-terpinene, 9.76% alpha-terpinene, 3.71% terpinolene, 3.57% 1,8-cineole, 3.09%, alpha-terpineol, 2.82% p-cimene, 2.42% alpha-pinene, 1.75% limonene, 1.05% delta-cadinene, 0.94% alpha-thujene, 0.94% aromadendrene, 0.87% myrcene, 0.73% beta-pinene, 0.40% sabinene, and 0.34% alpha-phellandrene
Melaleuca alternifolia (Maiden and Betche) Cheel is an evergreen Australian native tree species commonly referred to as a paperbark or tea tree. It is the major source of Australian tea tree oil, an economically significant, commercial product with unique antimicrobial and organoleptic properties.
The European Pharmacopoeia and the International Standard ISO 4730 require TTO to have a minimum content of 30% of terpinen-4-ol and a maximum content of 15% of 1,8-cineole. Terpinen-4-ol is the major TTO component and has shown strong antimicrobial and anti-inflammatory properties, while 1,8-cineole is probably an undesirable allergen in TTO products.
The antioxidant activity of Australian TTO was determined using two different assays. In the 2,2-diphenyl-1-picrylhydrazyl assay, 10 uL/mL crude TTO in methanol had approximately 80% free radical scavenging activity, and in the hexanal/hexanoic acid assay, 200 uL/L crude TTO exhibited 60% inhibitory activity against the oxidation of hexanal to hexanoic acid over 30 days. The results indicate that TTO has an antioxidant activity. Inherent antioxidants, i.e., R-terpinene, R-terpinolene, and gamma-terpinene were separated from crude TTO and identified chromatographically using silica gel open chromatography, C18-high-pressure liquid chromatography, and gas chromatography-massspectrometry. Their antioxidant activities decreased in the following order in both assays: alpha-terpinene > alpha-terpinolene > gamma-terpinene.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.
TTO has to be stored in air-tight containers, protected from light and heat, because proper storage and handling is necessary to avoid the formation of oxidation products which have greater potential of skin sensitisation.

Interactions

In vitro pharmacological interactions between TTO and conventional antimicrobials (ciprofloxacin.amphotericin B) when used in combination were investigated. Interactions of TTO when combined with ciprofloxacin against S. aureus indicate mainly antagonistic profiles. The interactions of TTO with amphotericin B indicate mainly antagonistic profiles when tested against C. albicans. The authors concluded that the predominant antagonistic interactions noted, suggest that therapies with TTO should be used with caution when combined with antibiotics.
Molluscum contagiosum is a common childhood viral skin condition and is increasingly found as a sexually transmitted disease in adults. Current treatment options are invasive, requiring tissue destruction and attendant discomfort. Fifty-three children (mean age 6.3+5.1 years) with the diagnosis of molluscum contagiosum were treated with twice daily topical application of either essential oil of Melaleuca alternifolia (TTO), a combination of TTO and organically bound iodine (TTO-I), or iodine alone. At the end of 30 days, 48 children were available for follow up. A greater than 90% reduction in the number of lesions was observed in 16 of 19 children treated with TTO-I, while 1 of 16 and 3 of 18 children met the same criteria for improvement in the iodine and TTO groups (P<0.01, ANOVA) respectively by intention-to-treat analysis. No child discontinued treatment due to adverse events. The combination of essential oil of M. alternifolia with organically bound iodine offers a safe therapeutic alternative in the treatment of childhood molluscum.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-19

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